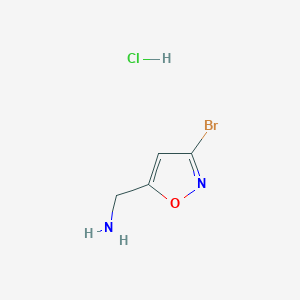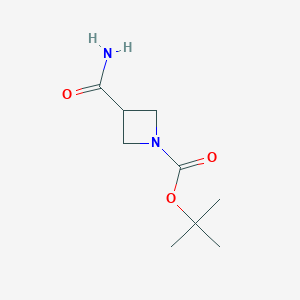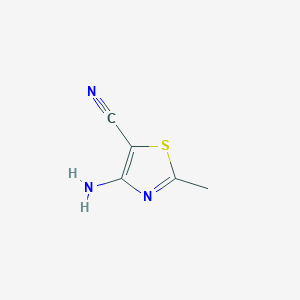
Ácido 4-amino-5-bromonicotínico
Descripción general
Descripción
4-Amino-5-bromonicotinic acid is an organic compound belonging to the class of pyridine carboxylic acids. It has the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol. This compound is characterized by the presence of an amino group at the 4-position and a bromine atom at the 5-position on the nicotinic acid ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
4-Amino-5-bromonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving nicotinic acid derivatives.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
4-Amino-5-bromonicotinic acid is a derivative of nicotinic acid, which is known to possess significant neuropsychotropic properties
Mode of Action
Similar compounds, such as the nicotinoyl derivatives of glutamic and γ-aminobutyric (gaba) acids, have been shown to lower motor excitation stimulated by phenamine, promote the action of hexenal, and lower motor activity . They also exhibit antispasmodic action according to their antagonism to korazole, and antiaggressive activity .
Biochemical Pathways
This pathway is a variation of the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids. The end product of the aminoshikimate pathway, 3-amino-5-hydroxybenzoate, serves as an initiator for polyketide synthases in the biosynthesis of ansamycins .
Result of Action
Based on the properties of similar compounds, it may have potential neuropsychotropic effects, including lowering motor excitation, promoting the action of certain anesthetics, and exhibiting antispasmodic and antiaggressive activities .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability
Métodos De Preparación
The synthesis of 4-Amino-5-bromonicotinic acid typically involves the following steps:
Starting Material: The process begins with nicotinic acid.
Bromination: Nicotinic acid is brominated using bromine in the presence of thionyl chloride and a catalytic amount of iron powder. The reaction mixture is refluxed for about 6 hours.
Amination: The brominated product is then subjected to amination to introduce the amino group at the 4-position.
Industrial production methods often involve similar steps but are optimized for higher yields and efficiency. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
4-Amino-5-bromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bromine, thionyl chloride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-Amino-5-bromonicotinic acid can be compared with other similar compounds, such as:
5-Bromonicotinic Acid: Lacks the amino group at the 4-position, making it less versatile in certain chemical reactions.
4-Amino-5-chloronicotinic Acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and applications.
Nicotinic Acid: The parent compound without any substitutions, used widely in various applications but lacks the specific properties imparted by the amino and bromine groups.
The uniqueness of 4-Amino-5-bromonicotinic acid lies in its specific substitution pattern, which allows for unique reactivity and applications in scientific research and industry.
Propiedades
IUPAC Name |
4-amino-5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWXBQBQGAZHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615664 | |
| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52834-08-9 | |
| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-bromopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)






![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)





